molecular formula C19H14ClN3O2S B2989964 N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide CAS No. 865182-76-9

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide

Cat. No. B2989964
CAS RN: 865182-76-9
M. Wt: 383.85
InChI Key: ASPPOIXNOSNBMP-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an acetamido group, a prop-2-ynyl group, and a chlorobenzamide group . The exact spatial arrangement of these groups would depend on the specific synthetic route used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring would likely make the compound aromatic and relatively stable . The acetamido and chlorobenzamide groups could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .

Scientific Research Applications

Medicinal Chemistry and Antitumor Activity

The compound and its derivatives have been explored for their potential in treating various diseases due to their structure-activity relationships. For instance, derivatives of benzothiazole, similar in structure to the mentioned compound, have been synthesized and evaluated for their antitumor activities. These compounds were tested in vitro against a range of human tumor cell lines, and some showed considerable anticancer activity (Havrylyuk et al., 2010). Additionally, compounds with benzothiazole moieties have been identified as promising anticonvulsant leads, highlighting the therapeutic potential of these derivatives in neurological disorders (Amir et al., 2011).

Photovoltaic Efficiency and Light Harvesting

Research has also extended into the field of renewable energy, where benzothiazole derivatives have been studied for their light-harvesting efficiency (LHE) and potential use in dye-sensitized solar cells (DSSCs). These compounds exhibit good photovoltaic efficiency, making them suitable for use as photosensitizers in solar cells (Mary et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzothiazole derivatives are used as anticancer agents, while others have antimicrobial activity.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties and intended use. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h1,4-9,11H,10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPPOIXNOSNBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Cl)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide

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